N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylpropyl)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylpropyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxido tetrahydrothiophene ring, a chromenone moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylpropyl)acetamide typically involves multiple steps:
Formation of the Dioxido Tetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Synthesis of the Chromenone Moiety: The chromenone structure can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the dioxido tetrahydrothiophene and chromenone intermediates with an acetamide derivative. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxido tetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DMAP.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Dihydrochromenone derivatives.
Substitution Products: Various substituted acetamides.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylpropyl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities. Its structural features suggest it could interact with various enzymes or receptors.
Industry
In material science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylpropyl)acetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxido tetrahydrothiophene ring could participate in redox reactions, while the chromenone moiety might interact with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylpropyl)acetamide: shares similarities with other chromenone derivatives and sulfone-containing compounds.
Chromenone Derivatives: Compounds like 4-methyl-7-hydroxy-2H-chromen-2-one exhibit similar structural features and potential biological activities.
Sulfone-Containing Compounds: Compounds such as sulindac, a nonsteroidal anti-inflammatory drug, contain sulfone groups and exhibit significant biological activity.
Uniqueness
The uniqueness of This compound lies in its combination of a dioxido tetrahydrothiophene ring and a chromenone moiety, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H25NO6S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C20H25NO6S/c1-13(2)10-21(15-6-7-28(24,25)12-15)19(22)11-26-16-4-5-17-14(3)8-20(23)27-18(17)9-16/h4-5,8-9,13,15H,6-7,10-12H2,1-3H3 |
InChI Key |
HHMHIDMZQRTDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(CC(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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